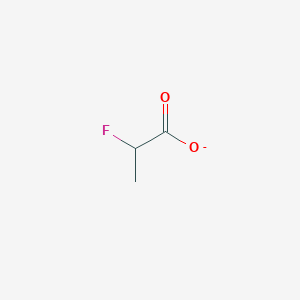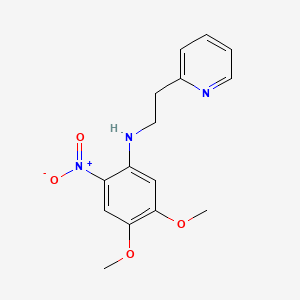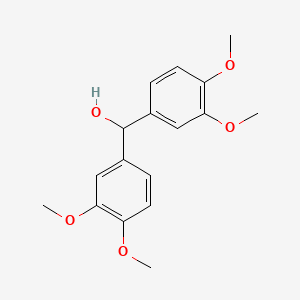
Bis(3,4-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,4-dimethoxyphenyl)methanol: is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a central methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethoxyphenyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3,4-dimethoxyphenyl)methanol is widely used in the synthesis of cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules. These CTVs have applications in supramolecular chemistry and materials science .
Biology: In biological research, this compound serves as a precursor in the synthesis of bioactive compounds. It is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: Its structural features make it a valuable building block for drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes and applications .
Mecanismo De Acción
The mechanism of action of Bis(3,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl rings play a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects .
Comparación Con Compuestos Similares
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyphenylmethanol
- Veratryl alcohol
Comparison: Bis(3,4-dimethoxyphenyl)methanol is unique due to the presence of two 3,4-dimethoxyphenyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it exhibits higher stability and a broader range of chemical reactions. Its structural features also contribute to its versatility in various scientific and industrial applications .
Propiedades
Número CAS |
74084-26-7 |
|---|---|
Fórmula molecular |
C17H20O5 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
bis(3,4-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C17H20O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10,17-18H,1-4H3 |
Clave InChI |
OUEZSVGCTIMTTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


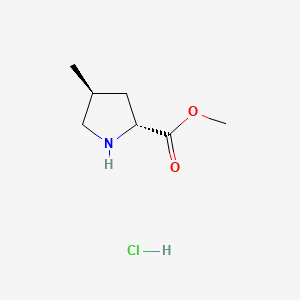
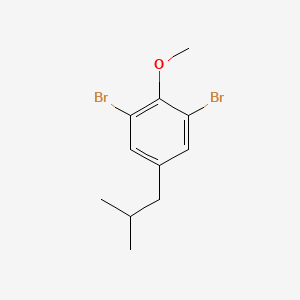
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
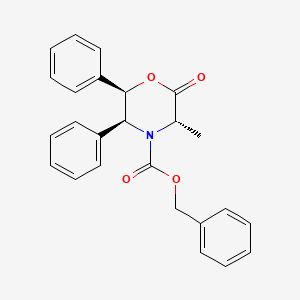
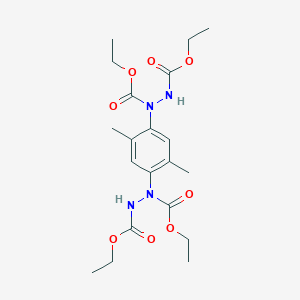
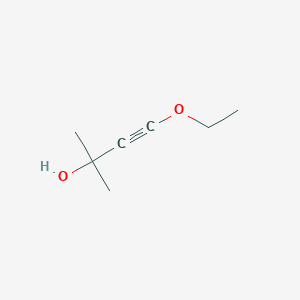
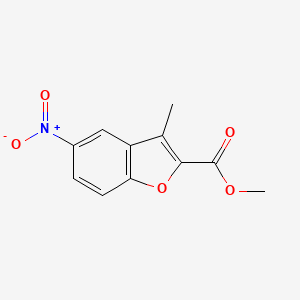
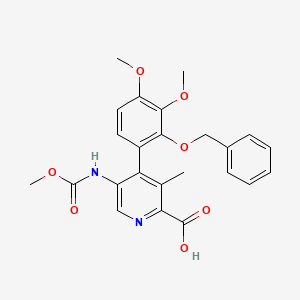

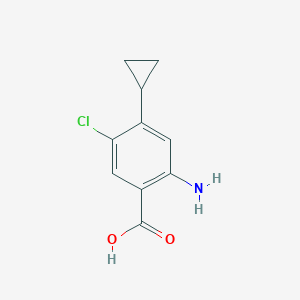
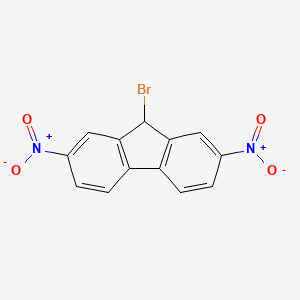
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
